molecular formula C30H24Cl2N2O2S B396438 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B396438
M. Wt: 547.5g/mol
InChI Key: OFPKLLRHMMARFW-YUYYFGHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by cyclization reactions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-(4-chloro-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: Another compound with similar aromatic and heterocyclic components.

    1,5-Bis-(4-chloro-phenyl)-1,4-pentadien-3-one: Shares structural similarities but differs in the functional groups and overall reactivity.

Uniqueness

5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is unique due to its specific combination of aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H24Cl2N2O2S

Molecular Weight

547.5g/mol

IUPAC Name

(5Z)-5-[(E)-1,5-bis(4-chlorophenyl)-5-oxo-3-phenylpent-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C30H24Cl2N2O2S/c31-24-12-8-21(9-13-24)26(28-29(36)33-30(37-28)34-16-4-5-17-34)18-23(20-6-2-1-3-7-20)19-27(35)22-10-14-25(32)15-11-22/h1-3,6-15,18H,4-5,16-17,19H2/b23-18+,28-26-

InChI Key

OFPKLLRHMMARFW-YUYYFGHPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=O)/C(=C(\C=C(/CC(=O)C3=CC=C(C=C3)Cl)\C4=CC=CC=C4)/C5=CC=C(C=C5)Cl)/S2

SMILES

C1CCN(C1)C2=NC(=O)C(=C(C=C(CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)S2

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(=C(C=C(CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)S2

Origin of Product

United States

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